R-96544

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

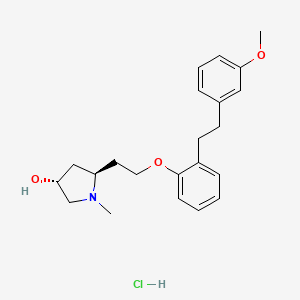

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKRSTJUAQEATQ-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of Action for Investigational Compounds Designated R-96544

Introduction

The designation R-96544 has been assigned to at least two distinct investigational compounds with fundamentally different pharmacological profiles. This guide addresses both entities separately to provide clear, targeted information for researchers, scientists, and drug development professionals.

-

Part 1: this compound (Zonampanel/YM872) , a selective, competitive antagonist of the AMPA-type glutamate (B1630785) receptor.

-

Part 2: this compound , the active metabolite of the prodrug R-102444, which acts as a potent and selective 5-HT2A serotonin (B10506) receptor antagonist.

Part 1: this compound (Zonampanel) - AMPA Receptor Antagonist

Zonampanel (also known as YM872) is a quinoxalinedione (B3055175) derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It was investigated as a potential neuroprotective agent for conditions such as ischemic stroke.[1][3] However, its clinical development was discontinued (B1498344) due to severe side effects observed in trials, including hallucinations and agitation.[1]

Core Mechanism of Action

The primary mechanism of action of Zonampanel is the competitive inhibition of the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system.[1][2][4]

-

Binding Competition: Glutamate is the principal excitatory neurotransmitter in the brain. It binds to AMPA receptors, causing a conformational change that opens a transmembrane ion channel.

-

Channel Gating: This channel is primarily permeable to sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions, depending on the subunit composition of the receptor.

-

Neuronal Depolarization: The influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This is the fundamental basis of fast excitatory synaptic transmission.

-

Inhibition by Zonampanel: Zonampanel competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This non-depolarizing blockade reduces excitatory neurotransmission, which can be neuroprotective in pathological states of excessive glutamate release (excitotoxicity), such as stroke.[5][6]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of Zonampanel.

Quantitative Data

While extensive public data is limited, studies on Zonampanel and its transport have yielded some quantitative parameters.

| Parameter | Value | Target/System | Notes | Reference |

| Km | 33.7 µM | MRP4 Transporter | Michaelis constant for Zonampanel transport. | [7] |

| Ki | 41.3 µM | MRP4 Transporter | Inhibition constant for MRP4-mediated transport. | [7] |

| Km | 13.4 to 53.6 µM | OAT Transporters | Michaelis constant for uptake in cells expressing organic anion transporters. | [4] |

| Ki | 7.02 to 10.4 µM | Oat1, Oat2, Oat3 | Inhibition constant for uptake by organic anion transporters. | [4] |

Experimental Protocols

The characterization of a competitive AMPA receptor antagonist like Zonampanel typically involves the following methodologies.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the AMPA receptor.

-

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat).

-

Radioligand: A high-affinity AMPA receptor radioligand, such as [3H]AMPA, is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Zonampanel).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To assess the functional antagonism of AMPA receptor-mediated currents.

-

Methodology:

-

Cell Culture: Neurons are cultured, or acute brain slices are prepared.

-

Recording: A single neuron is targeted, and a glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

-

Agonist Application: A known concentration of glutamate or AMPA is applied to the cell, evoking an inward current.

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of Zonampanel.

-

Analysis: The reduction in the amplitude of the agonist-evoked current is measured. A concentration-response curve is generated to determine the IC50 for the functional inhibition. A Schild analysis can be performed to confirm competitive antagonism.

-

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel AMPA receptor antagonist.

Part 2: this compound - 5-HT2A Receptor Antagonist

This version of this compound is the active metabolite of the prodrug R-102444.[8][9] It is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 2A (5-HT2A).[8][[“]] Its primary therapeutic potential lies in its antiplatelet and vasodilatory effects.[8][9]

Core Mechanism of Action

This compound exerts its effects by selectively blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 alpha subunit.[11]

-

Receptor Activation: In tissues like platelets and vascular smooth muscle, serotonin binds to and activates 5-HT2A receptors.

-

G-Protein Signaling: This activation stimulates the Gq/11 protein, which in turn activates the enzyme Phospholipase C (PLC).

-

Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca2+.

-

DAG activates Protein Kinase C (PKC).

-

-

Physiological Response: The combined increase in intracellular Ca2+ and activation of PKC in platelets leads to shape change and aggregation. In vascular smooth muscle, it leads to contraction (vasoconstriction).[8]

-

Inhibition by this compound: this compound competitively binds to the 5-HT2A receptor, preventing serotonin from binding and initiating this signaling cascade. This results in the inhibition of platelet aggregation and attenuation of vasoconstriction.[8]

Signaling Pathway and Point of Intervention

The diagram below shows the 5-HT2A signaling cascade and the inhibitory action of this compound.

Quantitative Data

Binding studies have defined the affinity and selectivity of this this compound compound.

| Parameter | Value (nM) | Target Receptor | Notes | Reference |

| Ki | 1.6 | 5-HT2A | High affinity for the primary target. | [12] |

| IC50 | 2.2 | 5-HT2 | Potent inhibition of the 5-HT2 receptor family. | |

| IC50 | 310 | α1-adrenergic | ~140-fold selectivity over α1-adrenergic receptors. | |

| IC50 | 2400 | D2 dopamine | ~1090-fold selectivity over D2 receptors. | |

| IC50 | 3700 | 5-HT1 | High selectivity over 5-HT1 receptors. | |

| IC50 | > 5000 | 5-HT3 | Negligible activity at 5-HT3 receptors. | |

| IC50 | > 5000 | β-adrenergic | Negligible activity at β-adrenergic receptors. | |

| pA2 | 10.4 | 5-HT2A | Schild plot analysis in rat caudal artery, indicating competitive antagonism. | [8] |

Experimental Protocols

Characterization of a 5-HT2A antagonist like this compound involves specific binding and functional assays.

1. Radioligand Binding Assay (Selectivity Panel)

-

Objective: To determine the binding affinity (Ki) and selectivity of this compound across a panel of receptors.

-

Methodology:

-

Membrane Sources: Membranes are prepared from cells expressing the specific recombinant human receptors of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C, D2, Alpha-1, etc.) or from relevant tissues (e.g., cat platelet membranes for 5-HT2A).[8]

-

Radioligands: Specific radioligands are used for each target, such as [3H]ketanserin for 5-HT2A receptors.

-

Procedure: The protocol follows the same principles as described in Part 1 (incubation, separation, quantification).

-

Analysis: Ki values are calculated from the IC50 values for each receptor target to build a selectivity profile.

-

2. In Vitro Functional Assay (Platelet Aggregation)

-

Objective: To measure the functional inhibition of serotonin-induced platelet aggregation.

-

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from blood samples (e.g., human, rabbit).

-

Aggregometry: A sample of PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

-

Agonist: Serotonin (5-HT), often in combination with a sub-threshold concentration of another agonist like ADP or epinephrine, is added to induce aggregation.[8]

-

Inhibition: The assay is run after pre-incubating the PRP with various concentrations of this compound.

-

Analysis: The concentration of this compound that causes 50% inhibition of the maximum aggregation response is determined (IC50).

-

3. Ex Vivo Functional Assay (Vascular Ring Contraction)

-

Objective: To confirm competitive antagonism in a tissue-based functional assay.

-

Methodology:

-

Tissue Preparation: A blood vessel, such as the rat caudal artery, is isolated and cut into rings.

-

Organ Bath: The rings are mounted in an organ bath containing physiological salt solution, gassed with carbogen, and connected to an isometric force transducer.

-

Concentration-Response Curve: A cumulative concentration-response curve to serotonin is generated to measure the contractile force.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

-

Curve Shift: A new concentration-response curve for serotonin is generated in the presence of the antagonist. This is repeated for several antagonist concentrations.

-

Analysis: A parallel rightward shift in the concentration-response curve with no reduction in the maximum response is indicative of competitive antagonism. A Schild plot is constructed to calculate the pA2 value, a measure of antagonist potency.[8]

-

References

- 1. Zonampanel - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zonampanel - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA Receptor Antagonist Development for Stroke - Ace Therapeutics [acetherapeutics.com]

- 7. Characterization of renal tubular apical efflux of zonampanel, an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist, in humans [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

R-96544: A Technical Guide to a Potent and Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544 is a potent, selective, and competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental evaluations. The information presented is intended to support further research and development of this compound and other 5-HT2A receptor modulators.

Chemical and Physical Properties

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a pyrrolidine (B122466) derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride | [1] |

| Molecular Formula | C22H29NO3.HCl | |

| Molecular Weight | 391.94 g/mol | |

| CAS Number | 167144-80-1 |

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT2A receptor. Its antagonist activity has been demonstrated through various in vitro and in vivo studies, including inhibition of serotonin-induced platelet aggregation and pressor responses.[1]

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the 5-HT2A receptor and its selectivity over other receptors are presented in the following table.

| Receptor | Binding Affinity (Ki) / Potency (IC50) | Reference |

| 5-HT2A | 1.6 nM (Ki) | |

| 5-HT2 | 2.2 nM (IC50) | |

| α1-adrenergic | 310 nM (IC50) | |

| D2 dopamine | 2400 nM (IC50) | |

| 5-HT1 | 3700 nM (IC50) | |

| 5-HT3 | > 5000 nM (IC50) | |

| β-adrenergic | > 5000 nM (IC50) |

Functional Activity

A Schild plot analysis of this compound's antagonism of 5-HT-induced contraction in rat caudal artery yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicating competitive antagonism.[1]

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin (5-HT), the receptor initiates a signaling cascade that leads to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of 5-HT to the receptor and thereby inhibiting this downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro 5-HT Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Workflow Diagram:

Methodology:

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Carefully collect the supernatant (PRP) into a clean polypropylene (B1209903) tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.

-

-

Platelet Aggregation Assay:

-

Pre-warm PRP and PPP samples to 37°C.

-

Pipette a standardized volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add the desired concentration of this compound solution or vehicle control to the PRP and incubate for 1-5 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

-

Add a specific concentration of serotonin (5-HT) to initiate platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

-

The percentage of platelet aggregation is calculated from the change in light transmission, and the inhibitory effect of this compound is determined relative to the vehicle control.

-

5-HT2A Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source known to express 5-HT2A receptors (e.g., cat platelet membranes, or cells recombinantly expressing the human 5-HT2A receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

In a microtiter plate, combine the cell membrane preparation, a fixed concentration of the radioligand [3H]ketanserin, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled 5-HT2A antagonist like ketanserin).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

-

Washing:

-

Quickly wash the filters with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

-

Schild Analysis for Competitive Antagonism

This protocol describes the experimental procedure to generate data for a Schild plot to determine the pA2 value of this compound, confirming its competitive antagonism at the 5-HT2A receptor. This is typically performed on an isolated tissue preparation, such as the rat caudal artery.

Methodology:

-

Tissue Preparation:

-

Isolate the rat caudal artery and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the agonist (5-HT) by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contraction of the artery.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibrium to be reached.

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for 5-HT.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 3 and 4 with at least two other different concentrations of this compound.

-

-

Data Analysis and Schild Plot Construction:

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist).

-

Plot log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

In Vivo Activity

Inhibition of 5-HT-Induced Pressor Response

This compound has been shown to attenuate the pressor responses evoked by 5-HT in anesthetized, ganglion-blocked spontaneously hypertensive rats.[1]

Methodology Outline:

-

Anesthetize spontaneously hypertensive rats.

-

Introduce a ganglionic blockade to eliminate reflex cardiovascular changes.

-

Administer a bolus intravenous injection of 5-HT (e.g., 15 µg/kg) and record the resulting increase in blood pressure.

-

Administer this compound intravenously.

-

After a suitable interval, administer the same dose of 5-HT and record the pressor response.

-

A reduction in the 5-HT-induced pressor response in the presence of this compound indicates its antagonist activity in vivo.

-

Specificity can be confirmed by demonstrating that this compound does not inhibit pressor responses to other agents like phenylephrine (B352888) or angiotensin II.[1]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT2A receptor. Its pharmacological profile, established through a variety of in vitro and in vivo assays, makes it a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel 5-HT2A receptor-targeted therapies.

References

R-96544: A Technical Whitepaper on its Discovery and Synthesis Core

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and pharmacological characterization of R-96544, a potent and selective 5-HT2A receptor antagonist. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction and Discovery

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is the active metabolite of the orally administered prodrug R-102444[1]. Developed by Sankyo Company Limited, this compound emerged from a research program aimed at identifying novel 5-HT2A receptor antagonists. The discovery was part of a broader investigation into [2-(ω-Phenylalkyl)phenoxy]alkylamines and their potential as selective serotonin-2 receptor ligands. R-102444 was designed as a prodrug to improve the bioavailability of this compound, which is ineffective when administered orally, whereas R-102444 demonstrates significant in vivo activity after oral administration[1].

Chemical Synthesis

The synthesis of this compound is detailed in the publication by Tanaka et al. in the Chemical & Pharmaceutical Bulletin, 48, 1729 (2000). While the full experimental protocol from the original publication is not reproduced here, the key steps would involve the stereoselective synthesis of the substituted pyrrolidine (B122466) ring and its subsequent coupling with the phenoxyethyl side chain. The synthesis of related phenoxyalkylamine derivatives has also been described in the literature.

Chemical Structure of this compound:

-

IUPAC Name: (2R,4R)-2-({2-[2-(3-methoxyphenyl)ethyl]phenoxy}methyl)-1-methylpyrrolidin-4-ol hydrochloride

-

Molecular Formula: C₂₂H₂₉NO₃·HCl[2]

-

Molecular Weight: 391.94 g/mol [2]

-

CAS Number: 167144-80-1[2]

Pharmacological Profile

This compound is a potent, competitive, and selective antagonist of the 5-HT2A receptor[1]. Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the 5-HT2A receptor and its selectivity over other receptor types have been determined through radioligand binding assays. The data clearly indicates a high affinity for the 5-HT2 receptor, with significant selectivity for the 5-HT2A subtype.

| Receptor/Site | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 5-HT₂ | 2.2 | [3][4] | |

| 5-HT₂ₐ | 1.6 | [3][4] | |

| α₁-adrenergic | 310 | [3][4] | |

| D₂ dopamine | 2400 | [3][4] | |

| 5-HT₁ | 3700 | [3][4] | |

| 5-HT₃ | > 5000 | [3][4] | |

| β-adrenergic | > 5000 | [3][4] |

In Vitro and In Vivo Activity

This compound has demonstrated significant functional antagonism at the 5-HT2A receptor in a variety of in vitro and in vivo models.

| Assay | Species | Effect | Quantitative Data | Reference |

| Serotonin-induced Platelet Aggregation | Human, Monkey, Cat, Rabbit, Rat, Mouse | Concentration-dependent inhibition | [1] | |

| Rat Caudal Artery Contraction (5-HT induced) | Rat | Competitive antagonism | pA₂ = 10.4 (Schild plot) | [1] |

| Guinea Pig Trachea Contraction (5-HT induced) | Guinea Pig | Inhibition | [1] | |

| Pressor Response to 5-HT (in vivo) | Rat (anesthetized, ganglion-blocked) | Attenuation | [1] | |

| Acute Pancreatitis (caerulein-induced) | Mouse | Reduction in serum amylase, attenuation of pancreatic necrosis, inflammation, and vacuolization | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

5-HT2A Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the 5-HT2A receptor using radioligand displacement.

-

Tissue Preparation: Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous serotonin (B10506).

-

Binding Reaction: The washed membranes are incubated with a fixed concentration of the radioligand [³H]ketanserin and varying concentrations of the test compound (this compound). The incubation is carried out at 37°C for a specified time.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand). The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by serotonin.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human volunteers or various animal species into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. A sub-maximal concentration of serotonin is added to induce platelet aggregation, which is measured as an increase in light transmission.

-

Inhibition Assay: To test the effect of this compound, the PRP is pre-incubated with varying concentrations of the compound before the addition of serotonin. The percentage inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the inhibitor.

-

Data Analysis: The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the serotonin-induced aggregation, is determined from the concentration-response curve.

Caerulein-Induced Acute Pancreatitis Model

This in vivo model is used to evaluate the therapeutic potential of compounds in treating acute pancreatitis.

-

Animal Model: Male mice or rats are used. Acute pancreatitis is induced by intraperitoneal injections of caerulein, a cholecystokinin (B1591339) analog, at a supramaximal dose (e.g., 50 µg/kg) at hourly intervals for a specified number of hours.

-

Drug Administration: this compound (or its prodrug R-102444) is administered to the animals, typically via subcutaneous or oral routes, at various doses before or after the induction of pancreatitis.

-

Sample Collection and Analysis: At the end of the experiment, animals are euthanized, and blood and pancreatic tissue are collected. Serum levels of pancreatic enzymes, such as amylase and lipase, are measured.

-

Histological Evaluation: The pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological examination. The severity of pancreatitis is scored based on the degree of edema, inflammation, and acinar cell necrosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the 5-HT2A receptor signaling pathway and the general workflow of the key experimental protocols.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Workflow for Caerulein-Induced Pancreatitis Model.

Caption: Workflow for Serotonin-Induced Platelet Aggregation Assay.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist that serves as the active form of the prodrug R-102444. Its discovery has provided a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor. The detailed pharmacological profile and the established experimental models described herein provide a solid foundation for further research and development in areas where 5-HT2A receptor antagonism is a promising therapeutic strategy, such as in thrombotic disorders and pancreatitis.

References

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPIKESfunc [spikesfunc.github.io]

- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to R-96544: A Potent and Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation of this compound and its potential therapeutic applications.

Introduction

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system and peripheral tissues, implicated in a variety of physiological and pathological processes. Its role in platelet aggregation, thrombosis, and vascular function has made it a focal point for the development of novel therapeutics. This compound has emerged as a significant tool for studying the physiological and pathological roles of the 5-HT2A receptor due to its high affinity and selectivity. This document summarizes the critical data and experimental procedures associated with the pharmacological characterization of this compound.

Pharmacological Profile of this compound

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is the active form of the orally bioavailable prodrug R-102444 ((2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride). Following administration, R-102444 is metabolized to this compound.[[“]][2]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and selectivity of this compound as a 5-HT2A receptor antagonist.

| Parameter | Value | Assay | Reference |

| pA2 | 10.4 | Rat Caudal Artery Contraction | [3] |

In Vitro and Ex Vivo Activity

This compound has demonstrated potent antagonistic activity in a range of in vitro and ex vivo assays:

-

Platelet Aggregation: this compound produces a concentration-dependent inhibition of platelet aggregation induced by serotonin (5-HT), both alone and in combination with ADP. This effect has been observed in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice.[3]

-

Vascular Smooth Muscle Contraction: In isolated rat caudal artery preparations, this compound competitively antagonizes 5-HT-induced contractions.[3]

-

Tracheal Smooth Muscle Contraction: The compound also inhibits 5-HT2A receptor-mediated contraction of guinea pig trachea.[3]

In Vivo Activity

The in vivo efficacy of this compound (administered directly or via its prodrug R-102444) has been demonstrated in several animal models:

-

Platelet Aggregation: Intravenous administration of this compound to rabbits significantly inhibits ex vivo platelet aggregation induced by 5-HT combined with epinephrine.[3] Oral administration of the prodrug R-102444 to rats also leads to significant inhibition of ex vivo platelet aggregation.[[“]][3]

-

Pressor Responses: In anesthetized, ganglion-blocked spontaneously hypertensive rats, intravenously administered this compound attenuates the pressor responses evoked by 5-HT.[3]

-

Peripheral Vascular Disease Models: Oral administration of R-102444 has shown beneficial effects in rat models of peripheral vascular disease, including preventing the progression of vascular lesions and tail gangrene.[[“]]

-

Pancreatitis Models: R-102444 and this compound have been shown to inhibit the progression of experimental acute and chronic pancreatitis in rats and mice.[2]

Selectivity Profile

This compound exhibits high selectivity for the 5-HT2A receptor. It does not show significant effects on:

-

Non-serotonergic [3H]ketanserin-binding sites.[3]

-

5-HT3 receptor-mediated contraction of guinea pig ileum.[3]

-

5-HT2B receptor-mediated contraction of rat fundus preparation.[3]

-

Pressor responses evoked by phenylephrine (B352888) (an α1-adrenergic agonist) or angiotensin II.[3]

Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. Antagonism by this compound blocks the downstream effects of 5-HT binding.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature. Specific parameters may need to be optimized.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT2A receptor (e.g., cat platelet membranes).

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the receptor membranes, a fixed concentration of [3H]ketanserin (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

References

- 1. consensus.app [consensus.app]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of R-96544: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Core Biological Activity: 5-HT2A Receptor Antagonism

This compound exhibits high affinity for the 5-HT2A receptor, acting as a competitive antagonist.[1] Its primary mechanism of action involves blocking the binding of serotonin (B10506) (5-HT) to the 5-HT2A receptor, thereby inhibiting downstream signaling cascades. This antagonistic activity is highly selective for the 5-HT2A receptor subtype.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value | Species/Tissue | Reference |

| 5-HT2A | Ki | 1.6 nM | Cat platelet membranes | [3] |

| 5-HT2 | IC50 | 2.2 nM | Not Specified | [3] |

| α1-adrenergic | IC50 | 310 nM | Not Specified | [3] |

| D2 dopamine | IC50 | 2400 nM | Not Specified | [3] |

| 5-HT1 | IC50 | 3700 nM | Not Specified | [3] |

| 5-HT3 | IC50 | > 5000 nM | Not Specified | [3] |

| β-adrenergic | IC50 | > 5000 nM | Not Specified | [3] |

Table 2: Functional Antagonism of this compound

| Assay | Parameter | Value | Species/Tissue | Reference |

| Rat Caudal Artery Contraction (5-HT induced) | pA2 | 10.4 | Rat caudal artery | [1] |

| Rat Caudal Artery Contraction (5-HT induced) | Schild plot slope | 1.04 | Rat caudal artery | [1] |

Signaling Pathway

This compound exerts its effects by blocking the canonical Gq/G11-protein coupled signaling pathway of the 5-HT2A receptor. The following diagram illustrates this mechanism.

Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a source rich in 5-HT2A receptors, such as cat platelet membranes.[1]

-

Radioligand: A radiolabeled 5-HT2A antagonist, such as [3H]ketanserin, is used as the tracer.

-

Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a 5-HT2A receptor binding assay.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on 5-HT-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from whole blood collected from various species (human, monkey, cat, rabbit, rat, mouse).[1]

-

Agonist: Platelet aggregation is induced by serotonin (5-HT) alone or in combination with other agonists like ADP or epinephrine.[1]

-

Inhibition: PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP suspension.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced aggregation is determined.

Vascular Contraction Assay

Objective: To assess the antagonistic effect of this compound on 5-HT-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolated tissues, such as rat caudal artery, are mounted in an organ bath containing a physiological salt solution.[1]

-

Contraction Induction: Cumulative concentration-response curves to 5-HT are generated to induce tissue contraction.

-

Antagonism: The effect of this compound is evaluated by obtaining 5-HT concentration-response curves in the presence of fixed concentrations of this compound.

-

Data Analysis: The data is analyzed using a Schild plot to determine the pA2 value, a measure of the antagonist's potency. A slope near unity (1.0) is indicative of competitive antagonism.[1]

In Vivo Models

Pancreatitis Models:

-

Acute Pancreatitis: Induced in rats by caerulein (B1668201) injection or pancreatic duct ligation, and in mice by a choline-deficient, ethionine-supplemented diet. This compound or its prodrug R-102444 was administered to assess effects on serum amylase and lipase (B570770) activities, as well as pancreatic histology (necrosis, inflammation, vacuolization).[4]

-

Chronic Pancreatitis: Utilized Wistar Bonn/Kobori rats, which spontaneously develop pancreatic fibrosis. R-102444 was administered in the diet to evaluate its effect on pancreatic weight, protein and amylase content, and histology.[4]

Peripheral Vascular Disease Models:

-

Lauric Acid-Induced Model: Peripheral vascular lesions were induced in rats by injecting lauric acid into a femoral artery. The effect of oral administration of R-102444 on the progression of these lesions was assessed.[2]

-

Ergotamine plus Epinephrine-Induced Model: Gangrene was induced in the tails of rats by the injection of ergotamine and epinephrine. The preventative effect of R-102444 on the development of gangrene was evaluated.[2]

Conclusion

This compound is a highly potent and selective competitive antagonist of the 5-HT2A receptor. Its biological activity has been demonstrated through a variety of in vitro and in vivo studies, highlighting its potential therapeutic applications in conditions where 5-HT2A receptor activation plays a pathological role, such as thrombosis, pancreatitis, and peripheral vascular disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound.

References

R-96544: A Comprehensive Technical Guide on Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target receptor binding affinity of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in various physiological processes and pathological conditions. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Data Presentation: Receptor Binding Affinity of this compound

The binding profile of this compound has been characterized through various in vitro assays, revealing a high affinity and selectivity for the 5-HT2A receptor. The following tables summarize the key quantitative data available for this compound and its interactions with multiple receptors.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Ki (nM) | 5-HT2A | 1.6 | Not Specified | [1] |

| pA2 | 5-HT2A | 10.4 | Rat Caudal Artery | [[“]][3] |

| IC50 (nM) | 5-HT2 | 2.2 | Not Specified | [1] |

| IC50 (nM) | α1-adrenergic | 310 | Not Specified | [1] |

| IC50 (nM) | D2 dopamine | 2400 | Not Specified | [1] |

| IC50 (nM) | 5-HT1 | 3700 | Not Specified | [1] |

| IC50 (nM) | 5-HT3 | > 5000 | Not Specified | [1] |

| IC50 (nM) | β-adrenergic | > 5000 | Not Specified | [1] |

Note: The Ki value represents the inhibition constant, indicating the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding affinity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from cat platelets, which are rich in 5-HT2A receptors.[[“]][3]

-

Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Platelet-rich plasma is obtained from feline blood and centrifuged to pellet the platelets. The platelet pellet is washed and then homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]ketanserin (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]ketanserin, and the membrane preparation.

-

Competitive Binding: A range of concentrations of this compound, [3H]ketanserin, and the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Plot Analysis for Functional Antagonism

This functional assay determines the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound for the 5-HT2A receptor in a functional tissue preparation.

Materials:

-

Tissue: Rat caudal artery, a tissue where contraction is mediated by 5-HT2A receptors.[[“]][3]

-

Agonist: Serotonin (5-hydroxytryptamine, 5-HT).

-

Antagonist: this compound hydrochloride.

-

Physiological Salt Solution: Krebs-Henseleit solution (or similar), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Organ Bath.

-

Isometric Force Transducer.

-

Data Acquisition System.

Procedure:

-

Tissue Preparation: Male Wistar rats are euthanized, and the caudal artery is dissected and cut into rings (e.g., 2-3 mm in length).

-

Mounting: The arterial rings are mounted in organ baths containing the physiological salt solution, with one end attached to a fixed support and the other to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1 g), with periodic washing.

-

Concentration-Response Curve (Control): A cumulative concentration-response curve for 5-HT is generated by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissues are washed, and then a specific concentration of this compound is added to the bath and allowed to incubate for a predetermined time (e.g., 30-60 minutes).

-

Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for 5-HT is generated in the presence of this compound.

-

Repeat: Steps 5 and 6 are repeated with increasing concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope close to unity is indicative of competitive antagonism.[[“]][3]

-

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates the canonical signaling cascade initiated by 5-HT binding and the point of inhibition by this compound.

Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki of this compound.

Caption: Workflow for Determining this compound Ki via Competitive Binding Assay.

Logical Relationship for Schild Plot Analysis

This diagram illustrates the logical steps involved in performing a Schild plot analysis to determine the pA2 value of this compound.

Caption: Logical Workflow for Schild Plot Analysis of this compound.

References

R-96544: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] This central receptor in the serotonin (B10506) system is implicated in a wide array of physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. Understanding the distinct pharmacological effects of this compound in both controlled in vitro environments and complex in vivo systems is crucial for elucidating its therapeutic potential. This technical guide provides an in-depth analysis of the available data on this compound, presenting its in vitro and in vivo effects, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the 5-HT2A receptor. This has been demonstrated across a range of in vitro and in vivo studies, which are detailed below.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding and Potency of this compound

| Parameter | Species/Tissue | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| 5-HT2A | Cat Platelet Membranes | 1.6 nM | [2] |

| Inhibitory Potency (IC50) | |||

| 5-HT2 | - | 2.2 nM | |

| α1-adrenergic | - | 310 nM | |

| D2 dopamine | - | 2400 nM | |

| 5-HT1 | - | 3700 nM | |

| 5-HT3 | - | > 5000 nM | |

| β-adrenergic | - | > 5000 nM | |

| Functional Antagonism (pA2) | |||

| 5-HT2A-mediated contraction | Rat Caudal Artery | 10.4 | [1] |

| Inhibition of Platelet Aggregation | |||

| 5-HT-induced | Human Platelets | - | [1] |

| 5-HT + ADP-induced | Human Platelets | - | [1] |

Table 2: In Vivo Efficacy of this compound and its Prodrug, R-102444

| Model | Species | Compound | Dose | Effect | Reference |

| Ex Vivo Platelet Aggregation | Rabbit | This compound (i.v.) | - | Significant inhibition of 5-HT + epinephrine-induced aggregation | [1] |

| Ex Vivo Platelet Aggregation | Rat | R-102444 (p.o.) | - | Significant inhibition of platelet aggregation | [1] |

| Pressor Response | Anesthetized Spontaneously Hypertensive Rat | This compound (i.v.) | - | Attenuation of 5-HT-evoked pressor responses | [1] |

| Peripheral Vascular Disease Model (Lauric Acid-induced) | Rat | R-102444 (p.o.) | 1 mg/kg/day | Significantly prevented the progression of vascular lesions | [3] |

| Peripheral Vascular Disease Model (Ergotamine + Epinephrine-induced) | Rat | R-102444 (p.o.) | 1-30 mg/kg/day | Dose-dependent prevention of tail gangrene | [3] |

| Acute Pancreatitis (Caerulein-induced) | Rat | R-102444 (p.o.) | 10-100 mg/kg | Dose-dependent reduction in serum amylase and lipase (B570770) | [4] |

| Acute Pancreatitis (Pancreatic Duct Ligation) | Rat | R-102444 (p.o.) | 0.3-10 mg/kg | Dose-dependent reduction in serum amylase and lipase | [4] |

| Acute Pancreatitis (Choline-deficient, ethionine-supplemented diet) | Mouse | This compound (s.c.) | 10-100 mg/kg, bid | Reduction in serum amylase activity and attenuation of pancreatic necrosis, inflammation, and vacuolization | [4] |

| Chronic Pancreatitis (Wistar Bonn/Kobori rats) | Rat | R-102444 (in diet) | 0.017% and 0.17% | Suppressed parenchymal destruction and replacement with adipose tissue | [4] |

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] These events ultimately lead to various cellular responses, including platelet aggregation and smooth muscle contraction.

Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps in assessing the effect of this compound on platelet aggregation induced by serotonin (5-HT) and adenosine (B11128) diphosphate (B83284) (ADP).

Experimental Workflow: In Vivo Pressor Response Assay

This workflow illustrates the methodology for evaluating the in vivo effect of this compound on blood pressure changes induced by 5-HT in an animal model.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

Materials:

-

Cat platelet membranes (source of 5-HT2A receptors)

-

[3H]ketanserin (radioligand)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare a suspension of cat platelet membranes in incubation buffer.

-

In a series of tubes, add a fixed concentration of [3H]ketanserin.

-

To separate sets of tubes, add increasing concentrations of unlabeled this compound (for competition binding) or buffer alone (for total binding).

-

To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin).

-

Initiate the binding reaction by adding the membrane suspension to all tubes.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound using appropriate pharmacological software (e.g., by applying the Cheng-Prusoff equation to the IC50 value obtained from the competition curve).

In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn whole blood from healthy human donors or various animal species.

-

Anticoagulant (e.g., 3.8% sodium citrate).

-

This compound

-

Platelet agonists: Serotonin (5-HT) and Adenosine Diphosphate (ADP).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

Protocol:

-

Collect whole blood into tubes containing anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiate platelet aggregation by adding a fixed concentration of 5-HT, or a combination of 5-HT and ADP.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

In Vivo Pressor Response Assay in Anesthetized Rats

Objective: To assess the in vivo antagonistic effect of this compound on 5-HT-induced vasoconstriction.

Materials:

-

Spontaneously hypertensive rats (or other suitable strain).

-

Anesthetic (e.g., pentobarbital).

-

This compound

-

Serotonin (5-HT)

-

Saline solution.

-

Arterial and venous catheters.

-

Pressure transducer and recording system.

Protocol:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically implant catheters into a major artery (e.g., carotid or femoral artery) for blood pressure measurement and a major vein (e.g., jugular or femoral vein) for drug administration.

-

Allow the animal to stabilize and record a baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous (i.v.) injection of 5-HT and record the peak increase in MAP (the pressor response).

-

After the blood pressure returns to baseline, administer a specific dose of this compound i.v.

-

Following a short incubation period, administer the same dose of 5-HT again and record the pressor response.

-

Compare the pressor response to 5-HT before and after the administration of this compound to determine the inhibitory effect.

-

Different doses of this compound can be tested to establish a dose-response relationship.

In Vivo Model of Acute Pancreatitis (Caerulein-Induced)

Objective: To evaluate the protective effect of this compound or its prodrug R-102444 in an experimental model of acute pancreatitis.

Materials:

-

Mice or rats.

-

Caerulein (B1668201) (a cholecystokinin (B1591339) analogue).

-

This compound or R-102444.

-

Vehicle control.

-

Equipment for blood collection and serum analysis.

-

Histological processing and analysis equipment.

Protocol:

-

Administer this compound (e.g., subcutaneously) or R-102444 (e.g., orally) to the animals at predetermined doses.

-

After a specified pretreatment time, induce acute pancreatitis by repeated intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg hourly for several hours).[8]

-

A control group receives vehicle instead of the test compound.

-

At a designated time point after the final caerulein injection, euthanize the animals.

-

Collect blood samples for the measurement of serum amylase and lipase levels, which are markers of pancreatic injury.

-

Harvest the pancreas for histological examination.

-

Process the pancreatic tissue, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin).

-

Evaluate the histological sections for the severity of edema, inflammation, and acinar cell necrosis.

-

Compare the biochemical and histological parameters between the treated and control groups to assess the protective effect of this compound or R-102444.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to inhibit platelet aggregation and attenuate 5-HT-mediated pressor responses highlights its potential for therapeutic applications in cardiovascular and thrombotic disorders. Furthermore, the protective effects observed for this compound and its prodrug, R-102444, in experimental models of pancreatitis suggest a role for 5-HT2A receptor signaling in the pathophysiology of this disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of serotonin pharmacology.

References

- 1. Pharmacological profiles of this compound, the active form of a novel 5-HT2A receptor antagonist R-102444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A_receptor [bionity.com]

- 3. Effects of R-102444, an orally active 5-HT2A receptor antagonist, in rat models of peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of R-102444 and its active metabolite this compound, selective 5-HT2A receptor antagonists, on experimental acute and chronic pancreatitis: Additional evidence for possible involvement of 5-HT2A receptors in the development of experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

The Prodrug R-102444 and its Active Metabolite R-96544: A Technical Overview of a Potent 5-HT2A Receptor Antagonist

Introduction

This technical guide provides an in-depth overview of the pharmacological properties of the prodrug (2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-102444) and its active metabolite, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544). This compound is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key player in a variety of physiological and pathological processes, including platelet aggregation and pancreatitis. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, pharmacological effects, and available preclinical data for these compounds.

Core Compound Profiles

R-102444 is an orally active prodrug that is metabolized in vivo to its active form, this compound.[1] this compound exhibits high affinity and selectivity for the 5-HT2A receptor.[1] The prodrug approach allows for effective oral administration, overcoming the limitations observed with the active metabolite, which is ineffective when administered in vitro.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor.[1] This has been demonstrated through its ability to cause a parallel rightward shift in the concentration-response curves for 5-HT-mediated effects, such as in rat caudal artery contraction.[1] A Schild plot analysis of this interaction yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicating a competitive mode of antagonism.[1] Binding studies using cat platelet membranes have confirmed that this compound has a high affinity for 5-HT2A receptors.[1]

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon activation by serotonin (B10506) (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] By competitively blocking the 5-HT2A receptor, this compound inhibits these downstream signaling events.

Pharmacological Effects

Antiplatelet Activity

This compound demonstrates potent antiplatelet activity by inhibiting 5-HT-induced platelet aggregation.[1] This effect has been observed in platelets from a wide range of species, including humans, monkeys, cats, rabbits, rats, and mice.[1] The antiplatelet effects of this compound and its prodrug R-102444 have been shown to be more potent than those of other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1.[1]

Intravenous administration of this compound to rabbits led to a significant inhibition of ex vivo platelet aggregation induced by a combination of 5-HT and epinephrine.[1] Furthermore, oral administration of the prodrug R-102444 to rats also resulted in significant inhibition of ex vivo platelet aggregation.[1]

Effects on Pancreatitis

Both R-102444 and this compound have shown therapeutic potential in experimental models of acute and chronic pancreatitis.[3] In rat models of acute pancreatitis induced by caerulein (B1668201) or pancreatic duct ligation, oral administration of R-102444 dose-dependently reduced the associated increases in serum amylase and lipase (B570770) activities.[3] In a mouse model of acute pancreatitis, subcutaneous administration of this compound attenuated pancreatic necrosis, inflammation, and vacuolization in a dose-dependent manner.[3]

In a rat model of chronic pancreatitis (Wistar Bonn/Kobori rats), dietary administration of R-102444 suppressed parenchymal destruction and replacement with adipose tissue, indicating an inhibition of pancreatic atrophy.[3] These findings suggest a significant role for 5-HT2A receptors in the pathogenesis of pancreatitis and highlight the therapeutic potential of R-102444.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and R-102444.

Table 1: In Vitro Potency of this compound

| Parameter | Assay | Species | Value | Reference |

| pA2 | 5-HT-induced rat caudal artery contraction | Rat | 10.4 | [1] |

Table 2: In Vivo Efficacy of R-102444 and this compound in Pancreatitis Models

| Compound | Model | Species | Dose Range | Effect | Reference |

| R-102444 | Caerulein-induced acute pancreatitis | Rat | 10 - 100 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase | [3] |

| R-102444 | Pancreatic duct ligation-induced acute pancreatitis | Rat | 0.3 - 10 mg/kg (p.o.) | Dose-dependent reduction in serum amylase and lipase | [3] |

| This compound | Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis | Mouse | 10 - 100 mg/kg (s.c., bid) | Reduction in serum amylase and attenuation of pancreatic damage | [3] |

| R-102444 | Spontaneous chronic pancreatitis (Wistar Bonn/Kobori) | Rat | 0.017% and 0.17% in diet | Suppression of pancreatic atrophy | [3] |

Experimental Protocols

5-HT2A Receptor Binding Assay (General Protocol)

This protocol is a generalized representation based on standard receptor binding assays, as specific details for this compound were not available.

-

Tissue Preparation: Platelet membranes are prepared from fresh blood collected in the presence of an anticoagulant. The blood is centrifuged to obtain platelet-rich plasma, which is then further processed to isolate the platelet membranes.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist, is commonly used.

-

Assay: Platelet membranes are incubated with various concentrations of [3H]ketanserin in the presence or absence of a competing ligand (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist.

-

Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The data are then analyzed to determine the binding affinity (Ki) of the test compound.

Ex Vivo Platelet Aggregation Assay

This protocol is a generalized representation based on standard ex vivo platelet aggregation studies.

-

Animal Dosing: Animals (e.g., rats) are orally administered R-102444 or a vehicle control.

-

Blood Collection: At specified time points after dosing, blood is collected into a solution containing an anticoagulant.

-

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed.

-

Aggregation Measurement: Platelet aggregation is induced in the PRP by adding an agonist, such as a combination of 5-HT and epinephrine. The change in light transmittance through the PRP suspension is measured over time using an aggregometer.

-

Analysis: The extent of platelet aggregation is quantified and compared between the drug-treated and vehicle-treated groups.

Schild Plot Analysis for Antagonist Potency (pA2 Determination)

This protocol is a generalized representation of the method used to determine the pA2 value.

-

Tissue Preparation: A tissue that exhibits a contractile response to 5-HT, such as the rat caudal artery, is isolated and mounted in an organ bath containing a physiological salt solution.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for 5-HT is generated to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a specified period.

-

Shifted Agonist Curve: A second concentration-response curve for 5-HT is generated in the presence of this compound.

-